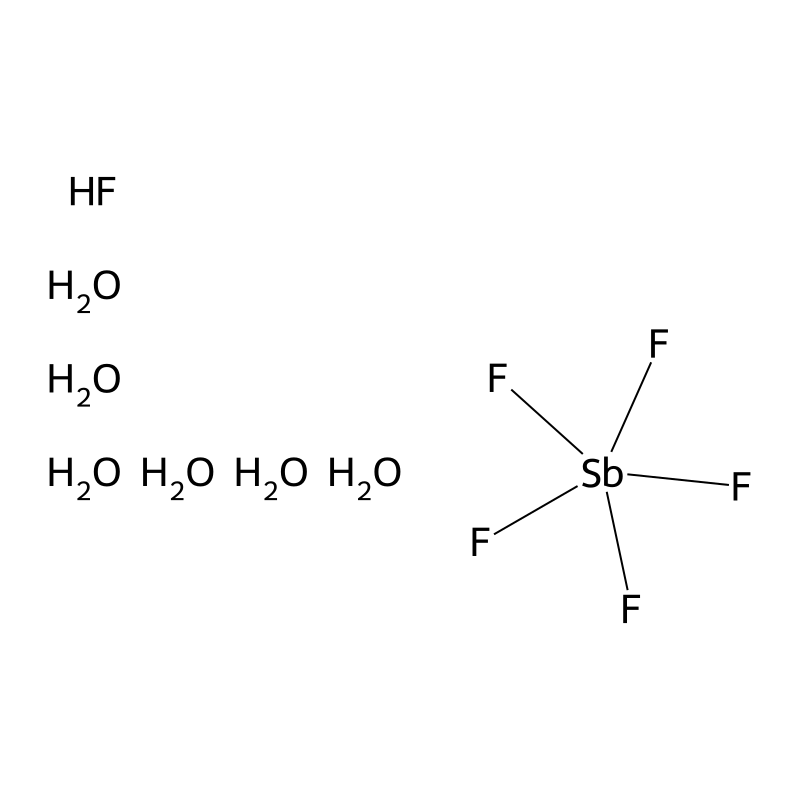Fluoroantimonic acid hexahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst for Organic Synthesis
Fluoroantimonic acid hexahydrate excels as a strong and versatile Lewis acid catalyst. Its high acidity allows it to activate various organic molecules, facilitating a range of chemical reactions. Here are some specific examples:
- Polymerization: Researchers have employed fluoroantimonic acid hexahydrate to promote the polymerization of various monomers, including epoxidized soybean oil. This application holds promise for the development of novel biodegradable polymers from renewable resources [].
- Alkylation reactions: The strong Lewis acidity of fluoroantimonic acid hexahydrate enables it to catalyze alkylation reactions, which are crucial for introducing desired functional groups onto organic molecules.
Fluoroantimonic acid hexahydrate is a highly corrosive and powerful superacid, formed by the combination of hydrogen fluoride and antimony pentafluoride. Its chemical formula is represented as and it exists primarily as a colorless liquid. This compound is known for its extreme acidity, being trillions of times stronger than sulfuric acid, as measured by its Hammett acidity function, which can reach values between -23 and -28 depending on the concentration of its components .
The compound consists of various ions, including and , resulting in a complex mixture that exhibits unique properties. Its extreme acidity allows it to protonate hydrocarbons, forming pentacoordinate carbocations, which are significant in various
Fluoroantimonic acid hexahydrate is a highly corrosive and toxic compound. It reacts violently with water and can cause severe burns upon contact with skin or eyes. Inhalation of its fumes can lead to lung damage. Due to its extreme reactivity, it can also ignite flammable materials [].
Safety precautions:
- Handle only in a fume hood while wearing appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
- Avoid contact with water and store in a tightly sealed container under inert atmosphere.
- Spills should be cleaned up immediately by trained personnel following established protocols.
- Protonation of Hydrocarbons: It can protonate alkanes and alkenes, producing stable carbocations.
- Formation of Alkylidene Oxonium Salts: This superacid serves as an excellent medium for synthesizing alkylidene oxonium salts, which are valuable intermediates in organic synthesis .
- Reactions with Glass: Similar to hydrogen fluoride, fluoroantimonic acid can etch glass due to its corrosive nature .
Fluoroantimonic acid hexahydrate exhibits significant toxicity and corrosiveness. It can cause severe burns upon contact with skin or eyes and may lead to respiratory tract irritation if inhaled. Ingestion poses serious risks, potentially causing irreversible damage to the digestive tract . Due to these hazardous effects, safety precautions must be strictly adhered to when handling this compound.
The synthesis of fluoroantimonic acid hexahydrate typically involves:
- Mixing Hydrogen Fluoride with Antimony Pentafluoride: The reaction can be represented as:This reaction results in the formation of the acid in a controlled environment to manage its highly corrosive nature .
- Hydration: The hexahydrate form is obtained by allowing the acid to interact with water under specific conditions, ensuring that the resulting product retains its acidic properties while being stabilized by water molecules.
Fluoroantimonic acid hexahydrate has several applications in various fields:
- Catalysis: It is widely used as a catalyst in organic synthesis due to its ability to facilitate reactions that require strong protonation.
- Research: The compound is employed in studies involving superacids and their interactions with different organic compounds.
- Material Science: Its properties are explored in developing new materials that require high acidity for processing or synthesis .
Studies on fluoroantimonic acid hexahydrate focus on its interactions with various organic substrates. These interactions reveal insights into its behavior as a superacid, particularly how it influences reaction mechanisms and product formation. The ability of fluoroantimonic acid to stabilize carbocations makes it a subject of interest in theoretical and applied chemistry.
Fluoroantimonic acid hexahydrate stands out among superacids due to its unparalleled acidity. Here are some similar compounds for comparison:
| Compound | Hammett Acidity Function (pKa) | Unique Features |
|---|---|---|
| Triflic Acid | -14 | Strong protonating ability; less corrosive than fluoroantimonic acid. |
| Carborane Acids | > -18 | Potentially stronger than fluoroantimonic acid; stable at room temperature. |
| Sulfuric Acid | -3 | Commonly used industrially; weaker than fluoroantimonic acid. |
| Hydrochloric Acid | -7 | Strong mineral acid; less versatile than fluoroantimonic acid. |
Fluoroantimonic acid's unique combination of extreme acidity and ability to form stable carbocations distinguishes it from these other acids, making it invaluable in specialized chemical processes .
GHS Hazard Statements
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (97.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms


Irritant;Environmental Hazard








